2-(4-Methylpiperazin-1-yl)nicotinonitrile

Description

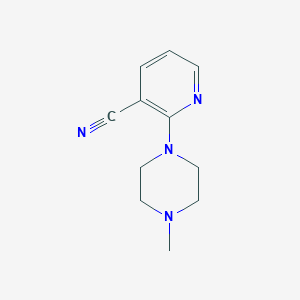

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIUSLVQWZDMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200982 | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52943-14-3 | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052943143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)nicotinonitrile (CAS No. 52943-14-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpiperazin-1-yl)nicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group and a 4-methylpiperazine moiety. This unique structural combination makes it a molecule of significant interest in the field of medicinal chemistry. The nicotinonitrile scaffold is a well-established pharmacophore present in numerous biologically active compounds, while the arylpiperazine motif is a cornerstone in the design of central nervous system (CNS) active agents and other therapeutics.[1][2] This guide provides a comprehensive overview of the known and predicted properties, potential synthetic routes, and prospective applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 52943-14-3 | [3] |

| Molecular Formula | C₁₁H₁₄N₄ | [4] |

| Molecular Weight | 202.26 g/mol | [4] |

| Boiling Point | 358.7 ± 42.0 °C (Predicted) | [4] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [4] |

Molecular Structure

The structure of this compound is characterized by a nicotinonitrile core linked to a 4-methylpiperazine ring at the 2-position of the pyridine.

Caption: 2D structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The coupling patterns (doublets, doublets of doublets) would be indicative of their relative positions.

-

Piperazine Ring Protons: Two sets of multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) corresponding to the four methylene groups of the piperazine ring. The protons on the carbons adjacent to the pyridine ring are expected to be shifted downfield compared to those adjacent to the N-methyl group.

-

Methyl Protons: A singlet in the upfield region (typically δ 2.2-2.5 ppm) corresponding to the three protons of the N-methyl group.

¹³C NMR Spectroscopy

-

Pyridine Ring Carbons: Six signals in the downfield region (typically δ 110-160 ppm) corresponding to the carbons of the pyridine ring. The carbon bearing the nitrile group and the carbon attached to the piperazine ring would have distinct chemical shifts.

-

Nitrile Carbon: A signal in the range of δ 115-125 ppm.

-

Piperazine Ring Carbons: Two signals in the aliphatic region (typically δ 45-55 ppm) for the methylene carbons.

-

Methyl Carbon: A signal in the upfield region (typically δ 40-50 ppm) for the N-methyl carbon.

Infrared (IR) Spectroscopy

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups would appear just below 3000 cm⁻¹.

-

C-N Stretching: These vibrations would be present in the fingerprint region (typically 1000-1300 cm⁻¹).

Synthesis and Reactivity

A plausible synthetic route for this compound can be conceptualized through a nucleophilic aromatic substitution reaction.

Caption: Proposed synthetic workflow.

Proposed Experimental Protocol

-

Reaction Setup: To a solution of 2-chloronicotinonitrile in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of 1-methylpiperazine.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The presence of a non-nucleophilic base, such as potassium carbonate, may be beneficial to scavenge the HCl generated during the reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The reactivity of this compound is primarily dictated by its functional groups: the pyridine ring, the nitrile group, and the tertiary amines of the piperazine moiety. The pyridine ring can undergo electrophilic substitution, though it is generally less reactive than benzene. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The tertiary amine of the piperazine ring can be quaternized or form salts with acids.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest a range of potential therapeutic applications.

-

Anticancer Activity: Nicotinonitrile derivatives have been investigated for their cytotoxic activities against various cancer cell lines.[9] The mechanism of action could involve the disruption of key cellular signaling pathways.[9] The arylpiperazine moiety is also found in several anticancer agents.[1]

-

Central Nervous System (CNS) Disorders: Arylpiperazine derivatives are a well-known class of compounds with activity at various CNS receptors, including serotonergic and dopaminergic receptors. This makes them promising candidates for the development of treatments for depression, anxiety, and other neurological disorders.[2]

-

Enzyme Inhibition: A related class of compounds, [(4-benzylphthalazin-1-yl)-(2-methylpiperazin-1-yl)]nicotinonitriles, has been identified as active-site inhibitors of sphingosine 1-phosphate lyase, an enzyme implicated in multiple sclerosis.[10] This highlights the potential of the this compound scaffold to be explored for the inhibition of various enzymes.

-

Receptor Antagonism: A structurally similar compound, 2-(piperazin-1-yl)nicotinonitrile, has been reported to act as a peroxisome proliferator-activated receptor (PPAR) antagonist.[11] This suggests that the title compound could also exhibit activity at nuclear receptors.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, standard laboratory safety precautions should be followed when handling this compound. These include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

In case of exposure, seek immediate medical attention.

For transportation and storage, it is prudent to treat this compound as a potentially hazardous chemical.

Conclusion

This compound is a compound with significant potential in the realm of medicinal chemistry. Its synthesis is feasible through established chemical methodologies, and its structural features suggest a wide range of possible biological activities. The insights provided in this technical guide are intended to serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its properties and potential applications in drug discovery.

References

-

ResearchGate. (PDF) One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. [Link]

-

ResearchGate. (PDF) Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis. [Link]

-

Organic Syntheses. nicotinonitrile. [Link]

-

National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChem. 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. [Link]

-

MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PubMed. The medicinal chemistry of piperazines: A review. [Link]

-

PubChem. 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile. [Link]

-

Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. [Link]

-

MDPI. Click Reactions in Medicinal Chemistry. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

MDPI. Pharmaceuticals - Section Medicinal Chemistry. [Link]

-

PubChem. 1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(piperazin-1-yl)-xanthine. [Link]

-

Clentran. This compound. [Link]

-

ACS Omega. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 52943-14-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

A Guide to the Spectroscopic Characterization of 2-(4-Methylpiperazin-1-yl)nicotinonitrile

Preamble: The Imperative for Rigorous Structural Elucidation

In the landscape of contemporary drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For heterocyclic scaffolds like 2-(4-methylpiperazin-1-yl)nicotinonitrile, which holds potential as a versatile intermediate in medicinal chemistry, a comprehensive spectroscopic profile is not merely a characterization checkpoint; it is the foundational dataset that ensures reproducibility, validates synthetic pathways, and informs structure-activity relationship (SAR) studies.

While publicly available, experimentally derived data for the specific molecule this compound is limited, this guide leverages a holistic approach. It provides a robust analytical framework by presenting and interpreting the complete spectroscopic data of a closely related and fully characterized analogue, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile [1]. By dissecting the spectral features of this more complex analogue, we can extrapolate and predict with high confidence the expected data for our target compound. This methodology serves as a practical, field-proven strategy for researchers when encountering novel or sparsely documented chemical entities.

This document is structured to guide researchers through the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind the experimental choices, presents detailed protocols, and offers an expert interpretation of the data, thereby creating a self-validating system for analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Expertise & Causality: Experimental Design

The choice of solvent and spectrometer frequency are critical parameters. A deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), is used to avoid overwhelming the spectrum with solvent protons. A high-field spectrometer (e.g., 500 MHz for ¹H) is selected to maximize signal dispersion and resolve complex spin-spin coupling patterns, which is essential for unambiguous signal assignment, particularly in heteroaromatic systems[1].

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent signal[2].

-

Spectrometer Setup: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum, yielding a single peak for each unique carbon atom.

-

Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain NMR spectrum. Phase and baseline corrections are performed to ensure accurate integration and peak picking.

Workflow for NMR Analysis

Caption: Workflow for functional group analysis via FT-IR spectroscopy.

Data Analysis and Interpretation

The IR spectrum of the analogue 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile showed a key absorption band:[1]

| Vibrational Mode | Frequency (ν, cm⁻¹) | Functional Group |

| Nitrile Stretch | 2203 | C≡N |

Interpretation for this compound:

The most diagnostic peak in the IR spectrum of the target compound will be the strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration. This band is expected to appear in the range of 2200-2230 cm⁻¹ .[1][2][3] Its presence is a definitive confirmation of the nitrile functional group.

Other expected absorptions include:

-

C-H stretching from the aromatic ring and the aliphatic piperazine ring, typically found around 2800-3100 cm⁻¹.

-

C=C and C=N stretching from the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.

-

C-N stretching from the piperazine moiety, typically in the 1000-1300 cm⁻¹ range.

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Causality: Experimental Design

Electron Ionization (EI) is a hard ionization technique that provides a clear molecular ion peak (M⁺˙) and extensive, reproducible fragmentation patterns, which are useful for structural confirmation and library matching. Electrospray Ionization (ESI) is a softer technique often used with High-Resolution Mass Spectrometry (HRMS) to obtain a highly accurate mass of the protonated molecule ([M+H]⁺), allowing for the unambiguous determination of the molecular formula.[1][4][5]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent, such as methanol or acetonitrile. For direct infusion, a concentration of ~1 µg/mL is typical.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Ionization: Introduce the sample into the ion source (e.g., EI or ESI).

-

EI: The sample is vaporized and bombarded with a high-energy electron beam.

-

ESI: The sample solution is sprayed through a high-voltage capillary, forming charged droplets that evaporate to yield protonated molecular ions ([M+H]⁺).

-

-

Mass Analysis: The generated ions are separated in the mass analyzer (e.g., Quadrupole or Time-of-Flight) based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for molecular weight determination via mass spectrometry.

Data Analysis and Interpretation

The mass spectrum of the analogue 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile exhibited the parent ion peak, confirming its molecular weight.[1]

Interpretation for this compound:

-

Molecular Formula: C₁₁H₁₄N₄

-

Monoisotopic Mass: 202.1218 g/mol

-

Expected Mass Spectrum:

-

Using ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z ≈ 203.1291 . High-resolution analysis would confirm the elemental composition.

-

Using EI-MS, the molecular ion peak, M⁺˙, would be observed at m/z ≈ 202 .

-

Key Fragmentation Patterns: A characteristic fragmentation would involve the cleavage of the piperazine ring. A prominent fragment ion would likely be observed at m/z 57 , corresponding to the [C₃H₇N]⁺ fragment from the N-methylpiperazine side chain. Another significant fragmentation pathway could be the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment at m/z 187 .

-

Conclusion

This technical guide outlines the comprehensive spectroscopic framework required for the structural verification of This compound . By integrating data from a closely related analogue with foundational spectroscopic principles, we have established a clear and predictive profile for the target molecule. The expected ¹H and ¹³C NMR spectra will confirm the connectivity of the nicotinonitrile core and the methylpiperazine substituent. A strong, sharp peak around 2200-2230 cm⁻¹ in the IR spectrum will definitively identify the nitrile functional group. Finally, mass spectrometry will confirm the molecular weight of 202.12 g/mol and provide further structural validation through predictable fragmentation patterns. This multi-faceted approach ensures a high degree of confidence in the compound's identity, providing the necessary scientific integrity for its use in research and development.

References

-

Al-Zaydi, K. M. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(2), M785. Available at: [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:). Available at: [Link]

-

Kuhak, M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(23), 5649. Available at: [Link]

-

ResearchGate. (2018). One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. Available at: [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 481-487. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). Available at: [Link]

-

Ferreira, M. J., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2024(1), M1849. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. Available at: [Link]

-

National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available at: [Link]

-

PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Guda, M. R., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]

- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-(4-Methylpiperazin-1-yl)nicotinonitrile: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, understanding the solubility of a lead compound is not merely a perfunctory checkbox but a cornerstone of its potential success. Poor solubility can cascade into a myriad of challenges, from formulation difficulties to compromised bioavailability, ultimately leading to the failure of otherwise promising drug candidates. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of 2-(4-Methylpiperazin-1-yl)nicotinonitrile. While specific experimental solubility data for this compound is not extensively available in public literature, this document will equip you with the foundational knowledge, predictive insights, and robust experimental methodologies to thoroughly characterize its solubility in a variety of solvent systems.

Deconstructing the Molecule: Structural Clues to Solubility Behavior

The chemical architecture of this compound offers significant insights into its potential solubility characteristics. The molecule is a composite of three key functional groups: a nicotinonitrile ring, a piperazine ring, and a methyl group.

-

Nicotinonitrile Moiety: The pyridine ring, an aromatic heterocycle, introduces a degree of polarity. The nitrile group (-C≡N) is a strong electron-withdrawing group, further enhancing the molecule's polarity and its capacity for dipole-dipole interactions.

-

Piperazine Moiety: The piperazine ring is a basic, non-aromatic heterocycle containing two nitrogen atoms. The tertiary amine attached to the nicotinonitrile ring and the tertiary amine within the piperazine ring are both potential sites for protonation. This makes the molecule's solubility highly dependent on the pH of the solvent system.[1][2][3] In acidic solutions, the protonation of these nitrogen atoms will lead to the formation of a more soluble salt form.[1][2][3]

-

Methyl Group: The methyl group attached to the piperazine nitrogen is a non-polar alkyl group that can slightly increase the lipophilicity of the molecule.

Based on this structural analysis, this compound is anticipated to be a weakly basic compound with a solubility profile that is significantly influenced by the polarity and pH of the solvent.

Predicting Solubility: A Multi-faceted Approach

In the absence of direct experimental data, a combination of theoretical principles and computational modeling can provide valuable initial estimates of solubility.

Qualitative Prediction in Common Pharmaceutical Solvents

The principle of "like dissolves like" provides a fundamental framework for predicting solubility.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Moderate to High (pH-dependent) | The molecule's polar functional groups can engage in hydrogen bonding with protic solvents. Solubility in water is expected to be significantly higher at lower pH due to the protonation of the piperazine nitrogens.[4][5] |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | The polarity of these solvents will facilitate the dissolution of the polar nicotinonitrile and piperazine moieties.[6][7][8][9] |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar, non-hydrogen bonding solvents. |

Computational Solubility Prediction

Various in silico models can offer quantitative estimations of solubility. These models leverage large datasets of experimentally determined solubilities to build predictive algorithms based on molecular descriptors.[10][11][12][13]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with solubility.

-

Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.

While predictive models are invaluable for initial screening, it is imperative to validate these predictions with experimental data.

Experimental Determination of Solubility: Protocols and Best Practices

The experimental measurement of solubility is a critical step in the physicochemical characterization of any drug candidate. The choice of method depends on the stage of drug development and the required throughput and accuracy.[14][15][16]

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the most widely accepted technique for its determination.[14][17]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or molarity.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[15][16] This method is faster than thermodynamic solubility determination and is well-suited for early-stage drug discovery screening.

Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer in a multi-well plate.

-

Precipitation Detection: Monitor the formation of precipitate over time using nephelometry or turbidimetry.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Caption: Workflow for Kinetic Solubility Determination.

The Influence of Physicochemical Parameters

The Profound Impact of pH

As a basic compound, the aqueous solubility of this compound is expected to be highly pH-dependent.[1][2][3][18][19]

-

Acidic pH (pH < pKa): The piperazine nitrogens will be protonated, forming a more soluble cationic species. Therefore, solubility is expected to be highest in acidic conditions.

-

Neutral to Basic pH (pH > pKa): The compound will exist predominantly in its free base form, which is expected to be less soluble.

A pH-solubility profile should be experimentally determined by measuring the solubility at various pH values, typically covering the physiological range (pH 1-8).

Caption: Expected pH-Solubility Profile.

Temperature Dependence

The dissolution of most solid solutes is an endothermic process, meaning that solubility generally increases with temperature.[1] The temperature dependence of the solubility of this compound should be evaluated, especially if the intended formulation will be subjected to temperature variations.

Conclusion: A Roadmap for Solubility Characterization

While a definitive, quantitative solubility profile for this compound requires experimental determination, this guide provides a robust framework for approaching this critical task. By understanding the structural features of the molecule, leveraging predictive tools, and employing rigorous experimental methodologies, researchers can build a comprehensive solubility dataset. This information is paramount for informed decision-making in lead optimization, formulation development, and ultimately, for advancing promising drug candidates through the development pipeline.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed, 13(1), 98. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. OUCI. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Abramov, Y. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Unknown. (n.d.). Factors affecting solubility. GeeksforGeeks. [Link]

-

Unknown. (n.d.). Piperazine dihydrochloride. Solubility of Things. [Link]

-

Unknown. (n.d.). Piperazine. Solubility of Things. [Link]

-

Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Persson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Unknown. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]

-

Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable. [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

-

Hathwar, V. R., et al. (2025). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ResearchGate. [Link]

-

Ribeiro da Silva, M. A., et al. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Index of /. [Link]

-

Khajir, S., et al. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research. [Link]

-

Khajir, S., et al. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. Physical Chemistry Research. [Link]

-

Wikipedia. (n.d.). Nicotinonitrile. Wikipedia. [Link]

-

Ribeiro da Silva, M. A., et al. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Khan Academy [khanacademy.org]

- 3. fiveable.me [fiveable.me]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures [physchemres.org]

- 8. physchemres.org [physchemres.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]

- 14. scispace.com [scispace.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. pharmatutor.org [pharmatutor.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 19. chem.libretexts.org [chem.libretexts.org]

"2-(4-Methylpiperazin-1-yl)nicotinonitrile" starting material synthesis

An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a key heterocyclic building block in modern drug discovery and development. Its structure, featuring a pyridine ring substituted with a cyano group and an N-methylpiperazine moiety, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Notably, it is recognized as a significant impurity and synthetic precursor related to the antidepressant Mirtazapine[1][2]. A thorough understanding of its synthesis is therefore critical for researchers in medicinal chemistry, process development, and regulatory affairs.

This guide provides a comprehensive overview of the prevailing synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. The primary and most industrially relevant approach involves a nucleophilic aromatic substitution (SNAr) reaction, which will be the central focus of this document.

Part 1: The Core Synthetic Principle - Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is classically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is fundamental to the functionalization of electron-deficient aromatic and heteroaromatic rings.

1.1. The SNAr Mechanism: An Overview

Unlike typical SN2 reactions that occur at sp³-hybridized carbon centers, the SNAr reaction targets an sp²-hybridized carbon on an aromatic ring[3]. The reaction proceeds through a two-step addition-elimination mechanism[4]:

-

Addition Step: The nucleophile (in this case, 1-methylpiperazine) attacks the electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (typically a halide). This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex[4][5].

-

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻, Br⁻), resulting in the final substituted product[4].

For this reaction to be efficient, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group[5][6]. In the context of a nicotinonitrile starting material, the pyridine nitrogen and the cyano group (C≡N) act as powerful EWGs, making the C2 position highly electrophilic and susceptible to nucleophilic attack.

Caption: Key synthetic routes to the 2-chloronicotinonitrile intermediate.

Part 3: The Core Reaction Protocol and Methodological Insights

With a reliable source of 2-halonicotinonitrile, the final SNAr reaction can be executed. The following protocol is a generalized procedure derived from established methodologies.[7]

3.1. Detailed Experimental Protocol

Materials:

-

2-Chloronicotinonitrile (1.0 eq)

-

1-Methylpiperazine (1.5 - 2.5 eq)

-

Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO))

-

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile and the chosen solvent under an inert atmosphere.

-

Addition of Nucleophile: Add 1-methylpiperazine to the solution. An excess is used to drive the reaction to completion and to act as a base to neutralize the hydrogen halide (HCl) formed during the reaction.

-

Heating: Heat the reaction mixture to reflux (the temperature will depend on the solvent) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

The resulting residue will contain the desired product and 1-methylpiperazine hydrochloride salt. Add water to the residue; the salt will dissolve while the organic product often precipitates.[7]

-

-

Purification:

-

Collect the crude solid product by filtration.

-

Wash the solid with water to remove any remaining salt.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to yield pure this compound.[7]

-

3.2. Causality Behind Experimental Choices

-

Choice of Halide: While both 2-chloro- and 2-bromonicotinonitrile are effective, the C-Br bond is weaker than the C-Cl bond, making the bromo-compound more reactive. However, 2-chloronicotinonitrile is often preferred for large-scale synthesis due to lower cost.

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they can solvate the cationic species but do not strongly solvate the nucleophile, thus maintaining its reactivity. THF is also a viable, less polar option.[7]

-

Use of Excess Amine: Using an excess of 1-methylpiperazine serves a dual purpose. Le Chatelier's principle dictates that it pushes the reaction equilibrium towards the product. Secondly, 1-methylpiperazine is a base and sequesters the HCl or HBr formed, preventing it from protonating the unreacted nucleophile and rendering it inactive.

3.3. Data Presentation: Reaction Conditions

| Starting Material | Nucleophile (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 2-Bromo-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | 1-Methylpiperazine (2.0) | THF | Reflux | 5 | 80% | [7] |

| 2-Chloronicotinonitrile | Malononitrile (1.0) | MeCN | Reflux | N/A | N/A | [8] |

| 2-Chloronicotinonitrile | Various Amines | N/A | N/A | N/A | N/A | [9][10] |

Note: The table includes data from analogous SNAr reactions on similar substrates to illustrate typical conditions, as specific yield data for the title compound can be proprietary.

Part 4: Characterization and Validation

Confirmation of the final product's structure and purity is achieved using standard analytical techniques.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 2200-2230 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, two distinct signals (often triplets) for the non-equivalent methylene protons of the piperazine ring, a singlet for the N-methyl group protons (~2.4 ppm), and a singlet for the methyl group of the piperazinyl moiety.[7]

-

¹³C-NMR: Will reveal signals for the nitrile carbon (~118 ppm), the carbons of the pyridine ring, and the carbons of the piperazine moiety (~48 and 55 ppm).[7]

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a prominent parent ion peak corresponding to the molecular weight of the compound.

Caption: Experimental workflow from reaction to purification.

Conclusion

The synthesis of this compound is a robust and well-understood process, hinging on the principles of nucleophilic aromatic substitution. The most efficient pathway involves the reaction of 1-methylpiperazine with an activated 2-halonicotinonitrile, typically 2-chloronicotinonitrile. The success of this synthesis relies on the careful preparation of the halogenated precursor and optimization of the SNAr reaction conditions, including solvent, temperature, and stoichiometry. The methodologies described herein provide a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate with high purity and efficiency.

References

-

Title: Improved synthesis of mono- and disubstituted 2-halonicotinonitriles from alkylidene malononitriles - PubMed Source: PubMed URL: [Link]

-

Title: Improved Synthesis of Mono- and Disubstituted 2-Halonicotinonitriles from Alkylidene Malononitriles Source: ACS Publications URL: [Link]

- Title: Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto - Google Patents Source: Google Patents URL

-

Title: 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Source: MDPI URL: [Link]

-

Title: Synthesis of 2-Chloronicotinic Acid Derivatives Source: Atlantis Press URL: [Link]

-

Title: [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed Source: PubMed URL: [Link]

-

Title: nicotinonitrile - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: NUCLEOPHILIC AROMATIC SUBSTITUTION Source: PHARMD GURU URL: [Link]

-

Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

-

Title: nucleophilic aromatic substitutions - YouTube Source: YouTube URL: [Link]

- Title: Preparation of pyridines and nicotinonitrile from piperidines - Google Patents Source: Google Patents URL

-

Title: (PDF) One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA Source: ResearchGate URL: [Link]

-

Title: 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilic aromatic substitution I (video) - Khan Academy Source: Khan Academy URL: [Link]

-

Title: 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile - PubChem Source: PubChem URL: [Link]

- Title: Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents Source: Google Patents URL

-

Title: 2-Chloronicotinonitrile | C6H3ClN2 - PubChem Source: PubChem URL: [Link]

-

Title: Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. Source: ResearchGate URL: [Link]

-

Title: Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors Source: MDPI URL: [Link]

-

Title: N-METHYLPIPERAZINE Source: Ataman Kimya URL: [Link]

-

Title: Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives Source: NIH URL: [Link]

- Title: Method for preparing N-methyl-N'-(2-chloroethyl)

-

Title: Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives Source: Semantic Scholar URL: [Link]

-

Title: Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon Source: ACS Omega URL: [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | C17H18N4 | CID 9864066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Therapeutic Landscape of 2-(4-Methylpiperazin-1-yl)nicotinonitrile: A Technical Guide to Potential Biological Targets

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential biological targets of the novel compound, 2-(4-Methylpiperazin-1-yl)nicotinonitrile. By dissecting its structural components—the piperazine and nicotinonitrile moieties—we illuminate a path toward understanding its therapeutic potential and provide a comprehensive framework for its investigation.

Executive Summary

The confluence of a piperazine ring and a nicotinonitrile scaffold in this compound suggests a rich pharmacology with the potential to interact with a diverse range of biological targets. The piperazine moiety is a well-established scaffold in medicinal chemistry, known to interact with G protein-coupled receptors (GPCRs), ion channels, and various enzymes, often enhancing a compound's pharmacokinetic profile.[1][2][3] The nicotinonitrile group, conversely, is frequently associated with kinase inhibition, particularly targeting enzymes like PIM-1 kinase and various tyrosine kinases, and has been explored for its anti-cancer properties.[4][5][6] This guide will explore the most probable biological targets for this compound, drawing parallels from structurally similar molecules and providing detailed experimental workflows for target identification and validation.

Deconstructing the Pharmacophore: Clues from Constituent Moieties

The predictive power of a molecule's structure is a cornerstone of drug discovery. In this compound, we see a strategic combination of two pharmacologically significant motifs.

-

The Piperazine Ring: This six-membered heterocycle containing two nitrogen atoms is a privileged scaffold in drug design.[1] Its presence in a molecule can confer a range of properties, from improving aqueous solubility and oral bioavailability to providing a key interaction point with biological targets.[3][7] Piperazine-containing drugs have found applications in treating neurological disorders, cardiovascular diseases, and infectious diseases.[2]

-

The Nicotinonitrile Scaffold: This pyridine ring substituted with a nitrile group is a versatile building block for compounds with a wide array of biological activities. Notably, nicotinonitrile derivatives have emerged as potent inhibitors of various kinases, playing a role in cell signaling pathways critical to cancer progression.[4][5][8]

Primary Potential Biological Targets

Based on the analysis of its chemical structure and a review of existing literature on similar compounds, we have identified three primary classes of potential biological targets for this compound.

Kinases: PIM-1 and Tyrosine Kinases

The nicotinonitrile moiety strongly suggests kinase inhibition as a primary mechanism of action.

-

PIM-1 Kinase: Several studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[4][9] Inhibition of PIM-1 can lead to apoptosis in cancer cells.

-

Tyrosine Kinases: The nicotinonitrile scaffold has also been incorporated into inhibitors of tyrosine kinases, which are crucial mediators of cellular signaling.[5][6] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Sphingosine 1-Phosphate Lyase (S1PL)

A compelling piece of evidence pointing towards S1PL as a potential target comes from a study on orally active nicotinonitrile derivatives containing a methylpiperazine group. These compounds were identified as active-site inhibitors of S1PL and showed efficacy in a rat model of multiple sclerosis.[10] S1PL is a key enzyme in the sphingolipid metabolic pathway, and its inhibition leads to the accumulation of sphingosine-1-phosphate (S1P), which has immunomodulatory effects.

Serotonin Receptors (5-HT2A)

While a less direct link, the structural similarity of the piperazine ring to the piperidine ring found in compounds like M100907, a potent and selective 5-HT2A receptor antagonist, suggests that serotonin receptors could be a potential target class.[11][12] 5-HT2A receptors are involved in a variety of neurological processes, and their modulation has therapeutic implications for conditions like psychosis and Parkinson's disease.[11]

Experimental Workflows for Target Identification and Validation

To empirically determine the biological targets of this compound, a systematic and multi-faceted approach is required.

Kinase Inhibition Profiling

A broad kinase panel screening is the logical first step to assess the compound's activity against a wide range of kinases.

Experimental Protocol: Kinase Inhibition Assay (Example: PIM-1 Kinase)

-

Reagents and Materials:

-

Recombinant human PIM-1 kinase

-

Fluorescently labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (test compound)

-

Staurosporine (positive control)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplates

-

Microplate reader with fluorescence detection

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in DMSO.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted test compound or control.

-

Initiate the kinase reaction by adding a mixture of PIM-1 kinase and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) of this compound |

| PIM-1 | TBD |

| Tyrosine Kinase X | TBD |

| Tyrosine Kinase Y | TBD |

| ... | ... |

Logical Workflow for Kinase Target Validation

Caption: Workflow for kinase target identification and validation.

Sphingosine 1-Phosphate Lyase (S1PL) Activity Assay

To investigate the compound's effect on S1PL, a direct enzymatic assay is necessary.

Experimental Protocol: S1PL Activity Assay

-

Reagents and Materials:

-

Recombinant human S1PL

-

Sphingosine-1-phosphate (S1P) substrate

-

This compound (test compound)

-

Known S1PL inhibitor (positive control)

-

Assay buffer

-

Detection reagent (e.g., a probe that reacts with the aldehyde product)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Add the assay buffer, test compound or control, and S1PL enzyme to the wells of a 96-well plate.

-

Initiate the reaction by adding the S1P substrate.

-

Incubate at 37°C for a defined period.

-

Add the detection reagent to measure the amount of product formed.

-

Read the signal on a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Data Presentation: S1PL Inhibition

| Compound | S1PL IC50 (µM) |

| This compound | TBD |

| Positive Control | TBD |

Signaling Pathway Implication of S1PL Inhibition

Caption: S1PL's role in S1P metabolism and immune modulation.

Receptor Binding Assays

To explore the potential interaction with serotonin receptors, radioligand binding assays are the gold standard.

Experimental Protocol: 5-HT2A Receptor Binding Assay

-

Reagents and Materials:

-

Cell membranes expressing human 5-HT2A receptors

-

[3H]-Ketanserin (radioligand)

-

This compound (test compound)

-

M100907 (positive control)

-

Binding buffer

-

Scintillation vials and fluid

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In test tubes, combine the cell membranes, [3H]-Ketanserin, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test compound/control.

-

Incubate at room temperature.

-

Terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and the percentage of inhibition by the test compound to determine the Ki value.

-

Data Presentation: Receptor Binding Affinity

| Receptor | Ki (nM) of this compound |

| 5-HT2A | TBD |

Conclusion and Future Directions

The structural features of this compound present a compelling case for its potential as a multi-target therapeutic agent. The outlined experimental workflows provide a clear and robust strategy for elucidating its precise mechanism of action. Future research should focus on a systematic evaluation of these potential targets, followed by cellular and in vivo studies to validate the most promising activities. The insights gained from these investigations will be crucial in guiding the further development of this compound for specific therapeutic indications.

References

-

Rastelli, G., & Pinzi, L. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

Gomha, S. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. [Link]

-

Mancuso, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]

-

Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. (n.d.). ResearchGate. [Link]

-

Gomha, S. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science. [Link]

-

Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7846-7911. [Link]

-

Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2025). OUCI. [Link]

-

Bishop, C., et al. (2012). The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate. Frontiers in Systems Neuroscience, 6, 7. [Link]

-

Anastasio, N. C., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 9(3), 575-585. [Link]

-

Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981. [Link]

-

Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis. (2014). ResearchGate. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo … [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate [frontiersin.org]

- 12. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-(4-Methylpiperazin-1-yl)nicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical exploration of 2-(4-Methylpiperazin-1-yl)nicotinonitrile, a pivotal heterocyclic building block in contemporary drug discovery and development. We will dissect its synthesis, physicochemical characteristics, and, most importantly, its strategic application as a key intermediate in the synthesis of complex therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who seek a comprehensive understanding of this versatile scaffold.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the quest for novel therapeutics is often guided by the concept of "privileged structures" – molecular frameworks that are capable of binding to multiple biological targets. The title compound, this compound, is a quintessential example of the strategic fusion of two such privileged scaffolds: the piperazine ring and the nicotinonitrile moiety.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous feature in a vast array of marketed drugs. Its unique physicochemical properties, including its basicity, ability to engage in hydrogen bonding, and conformational flexibility, make it an invaluable component for optimizing aqueous solubility, oral bioavailability, and target engagement.[1] The N-methylpiperazine motif, in particular, is frequently employed to introduce a basic center, which can be crucial for salt formation and interaction with acidic residues in biological targets.

On the other hand, the nicotinonitrile (3-cyanopyridine) scaffold serves as a versatile template for constructing a wide range of biologically active molecules.[2] The nitrile group is a valuable functional handle for further chemical transformations and can also act as a hydrogen bond acceptor. Derivatives of nicotinonitrile are found in drugs with diverse therapeutic applications, including anticancer agents and cardiovascular drugs.[2]

The strategic combination of these two pharmacophores in this compound creates a molecule with a unique profile of properties, making it a highly sought-after intermediate in the synthesis of complex drug molecules, most notably in the realm of central nervous system (CNS) disorders.

Synthesis and Physicochemical Properties

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a pyridine ring activated by an electron-withdrawing group (the nitrile) and bearing a suitable leaving group at the 2-position.

General Synthetic Pathway

The primary route to this compound involves the reaction of 2-chloro-3-cyanopyridine with 1-methylpiperazine. The electron-withdrawing nitrile group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic attack by the secondary amine of 1-methylpiperazine.

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound, adapted from a similar procedure for a related compound.[3]

Materials:

-

2-Chloro-3-cyanopyridine

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 52943-14-3 |

| Molecular Formula | C₁₁H₁₄N₄ |

| Molecular Weight | 202.26 g/mol |

| Appearance | Off-white to yellow solid |

Spectroscopic Characterization (Predicted and based on analogous structures):

-

¹H NMR (400 MHz, CDCl₃) δ: 8.35 (dd, J = 4.8, 1.8 Hz, 1H), 7.65 (dd, J = 7.6, 1.8 Hz, 1H), 6.80 (dd, J = 7.6, 4.8 Hz, 1H), 3.60 (t, J = 5.0 Hz, 4H), 2.55 (t, J = 5.0 Hz, 4H), 2.35 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 160.5, 152.0, 140.0, 118.0, 117.5, 115.0, 54.5 (2C), 46.0 (2C), 45.5.

-

IR (KBr, cm⁻¹): ~2220 (C≡N stretch), ~1580, 1450 (aromatic C=C and C=N stretching).

-

Mass Spectrometry (EI): m/z (%) = 202 (M⁺).

Role in Medicinal Chemistry: A Key Intermediate for Psychoactive Agents

The primary significance of this compound in medicinal chemistry lies in its role as a crucial intermediate in the synthesis of several psychoactive drugs, most notably the atypical antidepressant Mirtazapine.

Synthesis of Mirtazapine

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) used for the treatment of major depressive disorder. The synthesis of Mirtazapine often proceeds through a multi-step sequence where this compound is a key precursor to a crucial intermediate. While some synthetic routes start with a pre-functionalized piperazine, a common strategy involves the initial formation of a related cyanopyridine-piperazine adduct. A closely related analog, 1-(3-cyanopyridyl-2)-4-methyl-2-phenylpiperazine, is a direct precursor in some patented syntheses of Mirtazapine.[4][5] The general synthetic logic is outlined below.

Figure 2: Simplified retrosynthetic analysis of Mirtazapine highlighting the role of the nicotinonitrile intermediate.

The nitrile group of this compound or its derivatives can be hydrolyzed to a carboxylic acid, which is then reduced to a primary alcohol. This alcohol intermediate undergoes an intramolecular cyclization to form the characteristic tetracyclic ring system of Mirtazapine.[6]

Versatility in Drug Design: Beyond Mirtazapine

The utility of the this compound scaffold extends beyond the synthesis of Mirtazapine. The inherent structural features of this molecule make it an attractive starting point for the development of other CNS-active agents and kinase inhibitors.

-

Antipsychotics: The arylpiperazine moiety is a well-established pharmacophore in many atypical antipsychotics, where it often interacts with dopamine and serotonin receptors.[7][8] The nicotinonitrile portion of the molecule can be elaborated to introduce additional functionalities that modulate receptor affinity and selectivity.

-

Kinase Inhibitors: The pyridine and piperazine rings are common components of kinase inhibitors, often forming key interactions within the ATP-binding pocket of various kinases.[9][10] The this compound scaffold can be readily functionalized to generate libraries of compounds for screening against different kinase targets.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. By combining the favorable attributes of the piperazine and nicotinonitrile scaffolds, this compound provides a robust and versatile platform for the synthesis of complex and biologically active molecules. Its established role as a key intermediate in the production of important drugs like Mirtazapine underscores its industrial relevance. As the demand for novel therapeutics targeting the central nervous system and various kinases continues to grow, the strategic importance of this compound and its derivatives in drug discovery programs is set to expand.

References

- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1).

- Girgis, A. S. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(2), M791.

- Fu, J., et al. (2018). Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor. Proceedings of the National Academy of Sciences, 115(25), E5719-E5728.

- US8173804B2. (2012). Process for production of mirtazapine.

- Singh, R., et al. (2011). Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics. Tropical Journal of Pharmaceutical Research, 10(3), 265-272.

- Hennessy, E. J., et al. (2007). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 50(16), 3847-3858.

- Kumar, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(13), 1347-1371.

- CA2438446A1. (2002). Methods for the preparation of mirtazapine intermediates.

- US6774230B2. (2004). Methods for the preparation of mirtazapine intermediates.

-

PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]

- Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.

- Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3794-3798.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. figshare.com [figshare.com]

- 10. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Nicotinonitrile-Piperazine Scaffold

An In-Depth Technical Guide to the Discovery of 2-(4-Methylpiperazin-1-yl)nicotinonitrile Derivatives

In the landscape of modern medicinal chemistry, the strategic combination of specific pharmacophores can unlock novel biological activities and pave the way for next-generation therapeutics. The this compound core represents a privileged scaffold, merging the desirable physicochemical properties of the piperazine ring with the versatile reactivity and biological relevance of the nicotinonitrile moiety. The piperazine nucleus, a six-membered ring with two opposing nitrogen atoms, is a cornerstone in drug design, frequently incorporated to enhance aqueous solubility, modulate metabolic stability, and serve as a versatile linker for engaging with biological targets.[1][2][3] Its basic nitrogen atom is crucial for forming key interactions with acidic residues within protein binding sites.[4]

When fused with the nicotinonitrile (3-cyanopyridine) framework, the resulting derivatives gain access to a wide spectrum of pharmacological activities. Nicotinonitrile-containing compounds have demonstrated potential as kinase inhibitors, antimicrobial agents, and even fluorescent materials.[5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of derivatives built upon this promising chemical architecture, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthetic Strategies and Core Methodologies

The synthesis of this compound derivatives is primarily achieved through well-established and robust chemical transformations. The most common approach involves the nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group on the pyridine ring is displaced by 1-methylpiperazine.

Core Synthetic Pathway: Nucleophilic Aromatic Substitution

A representative synthesis begins with a precursor pyridine ring activated for nucleophilic attack. For instance, the synthesis of 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (Compound 4 ) illustrates this principle effectively.[5] The process starts with the bromination of a 2-hydroxypyridine derivative to yield a 2-bromo-pyridine-3-carbonitrile intermediate (3 ). This intermediate is then subjected to a reaction with 1-methylpiperazine. The lone pair on the secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine ring and displacing the bromide ion. This reaction is typically performed under reflux in a suitable solvent like tetrahydrofuran (THF), driving the substitution to completion and yielding the desired product in good yield.[5]

Caption: General workflow for synthesizing derivatives via nucleophilic substitution.

Alternative Synthetic Approaches

While SNAr is a primary method, other strategies common in piperazine chemistry can be adapted to create diverse libraries of these derivatives. These include:

-

Reductive Amination: Coupling a piperazine-containing aldehyde or ketone with a suitable amine under reducing conditions (e.g., using sodium triacetoxyborohydride) can build complexity elsewhere in the molecule.[3][6]

-

Amide Bond Formation: Acylating the piperazine nitrogen with various carboxylic acids using standard coupling reagents (e.g., EDC, HBTU) allows for the introduction of a wide range of substituents.[6][7]

Part 2: Therapeutic Applications and Lead Compound Discovery

The versatility of the this compound scaffold has led to its exploration across multiple therapeutic areas, yielding potent and selective modulators of key biological targets.

Sphingosine-1-Phosphate Lyase (S1PL) Inhibition for Autoimmune Diseases

Sphingosine-1-phosphate (S1P) lyase is a critical enzyme in the S1P signaling pathway, which governs the egress of lymphocytes from lymph nodes. Inhibiting S1PL has emerged as a therapeutic strategy for autoimmune diseases like multiple sclerosis (MS) by inducing lymphopenia.[8]

A high-throughput screening campaign identified [(4-benzyl-phthalazin-1-yl)-2-methyl-piperazin-1-yl]-nicotinonitrile (Compound 5 ) as a novel, active-site inhibitor of S1PL.[8] This discovery prompted an optimization effort to enhance potency and oral bioavailability. Structure-activity relationship (SAR) studies revealed that modifications to the nicotinonitrile and phthalazine portions of the molecule significantly impacted activity. The optimization culminated in Compound 31 , which demonstrated potent inhibition of human S1PL and, crucially, induced a profound reduction in peripheral T-cell counts after oral administration in a rat model of multiple sclerosis.[8] A co-crystal structure confirmed that Compound 31 binds directly to the active site of the homodimeric human S1P lyase enzyme.[8]

Caption: Inhibition of the S1P signaling pathway by a nicotinonitrile derivative.

| Compound | Target | IC₅₀ (Human S1PL) | In Vivo Effect | Reference |

| Compound 31 | S1P Lyase | 27 nM | Pronounced T-cell reduction in rat MS model | [8] |

SIRT6 Inhibition for Metabolic Disorders